Di-8-ANEPPS
Overview
Description
Di-8-ANEPPS is a synthetic organic compound known for its applications in various scientific fields. It is a member of the pyridinium salts family and is often used as a fluorescent dye in biological and chemical research due to its unique photophysical properties .
Preparation Methods
The synthesis of Di-8-ANEPPS involves several steps. The primary synthetic route includes the reaction of 6-(dioctylamino)-2-naphthaldehyde with 4-(3-sulfopropyl)pyridinium in the presence of a base. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-8-ANEPPS has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.
Biology: The compound is employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is used in diagnostic assays to detect specific biomolecules.
Industry: The compound finds applications in the manufacturing of diagnostic kits and reagents.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for studying molecular interactions and dynamics. The molecular targets and pathways involved include cellular membranes and specific biomolecules that interact with the fluorescent dye .
Comparison with Similar Compounds
Compared to other pyridinium salts, Di-8-ANEPPS stands out due to its high fluorescence quantum yield and stability. Similar compounds include:
- 4-(2-[6-(Dibutylamino)-2-naphthalenyl]ethenyl)-1-(3-sulfopropyl)pyridinium hydroxide
- 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt .
These compounds share similar structural features but differ in their photophysical properties and applications.
Properties
IUPAC Name |
3-[4-[2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSUSNUALIXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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